An In-Depth Technical Guide to 4-Bromo-2-methyl-2H-indazole (CAS 590417-93-9)
An In-Depth Technical Guide to 4-Bromo-2-methyl-2H-indazole (CAS 590417-93-9)
Foreword: The Strategic Value of the Indazole Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic structures have earned the designation of "privileged scaffolds" due to their recurring appearance in a multitude of biologically active compounds. The indazole nucleus is a prime example of such a scaffold, prized for its ability to form key hydrogen bond interactions with protein targets, mimicking the purine core of ATP.[1] This has led to its central role in the development of numerous kinase inhibitors, including the FDA-approved anticancer agent Pazopanib.[2][3] Within this important class of molecules, 4-Bromo-2-methyl-2H-indazole emerges as a particularly valuable and versatile building block. Its pre-installed bromine atom at the 4-position serves as a versatile synthetic handle for diversification through cross-coupling reactions, while the N2-methyl group locks the tautomeric form, providing conformational rigidity and directing substitution patterns. This guide provides an in-depth examination of its synthesis, reactivity, and application for researchers engaged in drug discovery and materials science.
Core Physicochemical Properties and Spectroscopic Signature
A precise understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.
| Property | Value | Reference(s) |
| CAS Number | 590417-93-9 | [4] |
| Molecular Formula | C₈H₇BrN₂ | [4] |
| Molecular Weight | 211.06 g/mol | [4] |
| Appearance | Solid | - |
| SMILES | Cn1cc2c(Br)cccc2n1 | - |
| InChI Key | OFOZLGCQBJDWRJ-UHFFFAOYSA-N | - |
Table 1: Key Physicochemical Properties of 4-Bromo-2-methyl-2H-indazole.
Spectroscopic Characterization
While experimental spectra should always be acquired for batch-specific confirmation, the following table outlines the expected NMR and MS data, crucial for reaction monitoring and structural verification.[5][6]
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| N-CH₃ | ~4.1-4.3 | Singlet, 3H |
| H-3 | ~8.0-8.2 | Singlet, 1H |
| H-5 | ~7.0-7.2 | Doublet |
| H-6 | ~7.2-7.4 | Triplet (or dd) |
| H-7 | ~7.5-7.7 | Doublet |
| ¹³C NMR | ||
| N-CH₃ | ~35-37 | |
| C3 | ~125-127 | |
| C3a | ~122-124 | |
| C4 (bearing Br) | ~110-112 | |
| C5 | ~123-125 | |
| C6 | ~128-130 | |
| C7 | ~118-120 | |
| C7a | ~148-150 | |
| Mass Spec (ESI+) | m/z ~211/213 [M+H]⁺ | Isotopic pattern characteristic of bromine (approx. 1:1 ratio) |
Table 2: Expected Spectroscopic Data for 4-Bromo-2-methyl-2H-indazole. Note: Predicted shifts are based on standard principles of NMR spectroscopy and may vary based on solvent and experimental conditions.
Synthesis: A Study in Regioselective Alkylation
The synthesis of 4-Bromo-2-methyl-2H-indazole is most commonly achieved via the N-alkylation of the parent 4-bromo-1H-indazole. This reaction presents a classic challenge in heterocyclic chemistry: controlling the site of alkylation between the N1 and N2 positions. Direct alkylation typically yields a mixture of both regioisomers, necessitating careful reaction design and chromatographic separation.[3]
The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and the nature of the base and solvent system.[7] For instance, using sodium hydride in a non-polar solvent like THF often favors N1 alkylation, potentially through chelation of the sodium cation between the N2 nitrogen and an adjacent substituent.[8][9] Conversely, conditions that favor the more sterically accessible N2 nitrogen can be employed, though separation remains a critical final step.
Experimental Protocol: N-Methylation of 4-Bromo-1H-indazole
This protocol describes a general procedure for N-methylation, which produces a mixture of N1 and N2 isomers requiring purification.
Objective: To synthesize 4-Bromo-2-methyl-2H-indazole and its N1-isomer from 4-bromo-1H-indazole.
Materials:
-
4-Bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to the flask to create a solution or slurry (approx. 0.2 M concentration).
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equiv, 60% dispersion) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole NH, forming the indazolide anion. The low temperature controls the exothermic reaction and hydrogen gas evolution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The reaction mixture may become a clearer solution as the sodium indazolide salt forms.
-
Alkylation: Add methyl iodide (1.2-1.5 equiv) dropwise via syringe, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. Causality: MeI is a potent electrophile for the Sₙ2 reaction with the indazolide anion.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The washes remove inorganic salts and residual THF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of N1 and N2 isomers.
-
Purification: Purify the crude mixture using silica gel column chromatography. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective. The N2-isomer (target compound) is generally less polar and will elute before the N1-isomer. Combine the fractions containing the pure product and concentrate to yield 4-Bromo-2-methyl-2H-indazole.
Chemical Reactivity: The Gateway to Molecular Diversity
The synthetic utility of 4-Bromo-2-methyl-2H-indazole lies primarily in the reactivity of its C4-bromo substituent. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for installing new aryl or vinyl groups at the C4 position.[10][11] This reaction's tolerance for a vast array of functional groups makes it an indispensable tool in the late-stage diversification of drug scaffolds.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 4-Bromo-2-methyl-2H-indazole with an arylboronic acid.
Materials:
-
4-Bromo-2-methyl-2H-indazole (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Base, e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv)
-
Solvent system, e.g., 1,4-dioxane and water (4:1 ratio)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-Bromo-2-methyl-2H-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition & Degassing: Add the dioxane/water solvent mixture. Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. Causality: Removal of oxygen is critical as it can oxidize the Pd(0) active catalyst and lead to side reactions.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by silica gel column chromatography or recrystallization to obtain the desired C4-arylated product.
Applications in Research and Development
The primary application of 4-Bromo-2-methyl-2H-indazole is as a strategic intermediate in the synthesis of high-value compounds.
-
Pharmaceutical Development: It is a key building block for synthesizing kinase inhibitors for oncology and has been used in the development of new drugs targeting neurological disorders.[13][14][15] The indazole core acts as a hinge-binding motif in many kinases, and the C4-position, made accessible by the bromo-handle, often points towards the solvent-exposed region of the active site, making it an ideal point for introducing substituents to enhance potency and selectivity.[16]
-
Agrochemicals: The compound is utilized in creating new agrochemicals, where the indazole scaffold can impart desired biological activity against pests and diseases.[13][14]
-
Material Science: Its defined structure and reactive handle make it a candidate for incorporation into advanced polymers and coatings, where the rigid heterocyclic core can bestow desirable thermal or photophysical properties.[14][17]
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Table 3: GHS Safety Information.
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Bromo-2-methyl-2H-indazole is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its synthesis, while requiring careful control of regiochemistry, is based on fundamental and well-understood principles of heterocyclic chemistry. The true power of this molecule is realized in its subsequent reactions, particularly palladium-catalyzed cross-couplings, which open the door to a vast chemical space of novel, functionalized indazoles. For researchers aiming to leverage the proven biological and material potential of the indazole scaffold, a thorough understanding of this key intermediate is an essential asset.
References
- Vertex AI Search. (n.d.). 4-Bromo-2-methyl-2H-indazole. Retrieved January 11, 2026.
-
Yadav, G., & Kumar, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved January 11, 2026, from [Link]
-
Kumar, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7486-7495. DOI:10.1039/D0RA08598G
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
CKSKP.COM. (n.d.). CAS No. 590417-93-9. Retrieved January 11, 2026, from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved January 11, 2026, from [Link]
-
Asghar, M. N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. Retrieved January 11, 2026, from [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved January 11, 2026, from [Link]
-
Alam, R. M., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry. Available at: [Link]
-
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 11, 2026, from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron. Available at: [Link]
-
ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved January 11, 2026, from [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 11, 2026, from [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckskp.com [ckskp.com]
- 5. 4-BROMO-2-METHYL-2H-INDAZOLE(590417-93-9) 1H NMR [m.chemicalbook.com]
- 6. 590417-93-9|4-Bromo-2-methyl-2H-indazole|BLD Pharm [bldpharm.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. qcc.edu [qcc.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 17. chemimpex.com [chemimpex.com]
